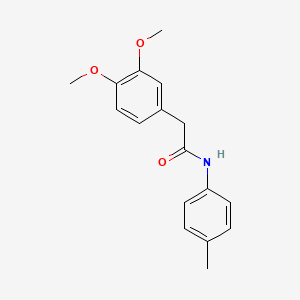

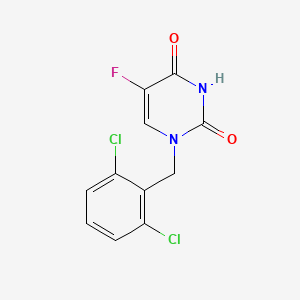

![molecular formula C22H32N4O3 B5555506 1-butyl-4-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5555506.png)

1-butyl-4-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to "1-butyl-4-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione" often involves complex reactions such as the Dieckmann cyclization, which is used to form piperazine-2,5-diones from specific substructures (Aboussafy & Clive, 2012). The methodologies for synthesizing these compounds can vary significantly depending on the desired structural features and functional groups.

Molecular Structure Analysis

The molecular structures of piperazine derivatives, including those similar to the target compound, have been extensively studied. For instance, molecular solids formed from symmetrical bis(piperazine-2,5-diones) exhibit unique crystalline structures influenced by side chain substitution, showcasing the importance of intermolecular interactions (Polaske et al., 2009). These structures play a critical role in determining the compound's physical and chemical properties.

Chemical Reactions and Properties

Piperazine derivatives engage in various chemical reactions, contributing to their diverse properties. For example, the addition reactions of phenyl isocyanate and phenyl isothiocyanate to partially cyclic 1,3-diaza-1,3-butadienes lead to the synthesis of annulated 1,3,5-triazine-2,4(1H,3H)-diones and -dithiones, illustrating the reactivity of these compounds towards forming more complex structures (Abdel-Rahman, 1993).

Physical Properties Analysis

The physical properties of piperazine-2,5-diones and their derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular configuration. Research has shown that the solid-state conformations of these compounds can vary significantly, affecting their solubility and stability (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are key to understanding the potential applications of these compounds. Studies have demonstrated the versatility of piperazine derivatives in forming complexes with other molecules, which is crucial for their application in materials science and medicinal chemistry (Singh & Vijayan, 1977).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- A key application in scientific research is the synthesis of structurally complex compounds. For instance, Abdel-Rahman (1993) described the synthesis of annulated 1,3,5-triazine-2,4(1H,3H)-diones and -2,4(1H,3H)-dithiones through a cyclodimerization process involving heterocyclic heterocumulenes, generated from partially cyclic 1,3-diaza-1,3-butadienes (Abdel-Rahman, 1993).

- Singh and Vijayan (1977) conducted structural studies on analgesics, examining crystal structures of phenylbutazone and its complex with piperazine, providing insights into the molecular architecture of such compounds (Singh & Vijayan, 1977).

Chemical Properties and Reactions

- Exploring the chemical properties and reactions, Larrivée Aboussafy and Clive (2012) highlighted the formation of piperazine-2,5-diones via Dieckmann cyclization, a process significant for understanding the chemical behavior of these compounds (Larrivée Aboussafy & Clive, 2012).

- Gan et al. (2003) investigated the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, contributing to the understanding of photochemical behaviors of these compounds (Gan et al., 2003).

Applications in Medicinal Chemistry

- Saingar, Kumar, and Joshi (2011) focused on the synthesis of biologically active 1H-1,4-diazepines with piperazine moiety, indicating their potential in antimicrobial, antifungal, and anthelmintic applications (Saingar, Kumar, & Joshi, 2011).

- In 2017, Mieczkowski et al. synthesized and conducted crystallographic studies on certain benzodiazepine derivatives, hinting at their possible use in drug development (Mieczkowski et al., 2017).

Eigenschaften

IUPAC Name |

1-butyl-4-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O3/c1-3-4-12-25-16-17-26(22(29)21(25)28)19(18-9-6-5-7-10-18)20(27)24-13-8-11-23(2)14-15-24/h5-7,9-10,19H,3-4,8,11-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQVLDFTYFGZCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCN(C(=O)C1=O)C(C2=CC=CC=C2)C(=O)N3CCCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-4-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555438.png)

![4-[(4-tert-butylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5555446.png)

![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methyl-N'-phenylethanediamide](/img/structure/B5555464.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-methyl-5-(phenoxymethyl)-2-furoyl]pyrrolidin-3-ol](/img/structure/B5555487.png)

![5-ethyl-4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile](/img/structure/B5555495.png)

![2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B5555503.png)

![N-{[(2-furylmethyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5555546.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5555553.png)

![2-ethoxy-4-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5555565.png)